Nitrile vs. Carboxylic Acid: LogP and CNS Permeability
The nitrile group in 5-amino-5-phenylpentanenitrile confers markedly higher lipophilicity compared to the corresponding carboxylic acid analog. The carboxylic acid 5-amino-5-phenylpentanoic acid has an experimentally computed XLogP3 of –1.3 [1], while the nitrile counterpart is predicted to have a logP of approximately +1.9–2.6 based on fragment-based calculations . This ~3–4 log unit difference translates to an estimated 1,000–10,000-fold increase in theoretical membrane permeability, making the nitrile the preferred starting material for CNS-targeted programs where blood-brain barrier penetration is required.
Est. 1,000–10,000× permeability
| Evidence Dimension | Lipophilicity (LogP) and predicted membrane permeability |
|---|---|
| Target Compound Data | Calculated logP ≈ +1.9–2.6 (5-amino-5-phenylpentanenitrile) |
| Comparator Or Baseline | 5-Amino-5-phenylpentanoic acid; XLogP3 = –1.3 (PubChem CID 15288730) |
| Quantified Difference | Δ logP ≈ 3.2–3.9 units; estimated 1,000–10,000× higher permeability for nitrile |
| Conditions | Computed logP by XLogP3 (acid) and fragment-based ALDPS (nitrile); physiological pH 7.4 |
Why This Matters
For neuroscience or CNS drug discovery programs, the nitrile's 3–4 log unit higher lipophilicity directly translates to superior passive membrane permeability, reducing the need for prodrug strategies or formulation workarounds required by the acid.
- [1] PubChem. 5-Amino-5-phenylpentanoic acid (CID 15288730). Computed Properties: XLogP3 = –1.3. National Library of Medicine, 2025. View Source
